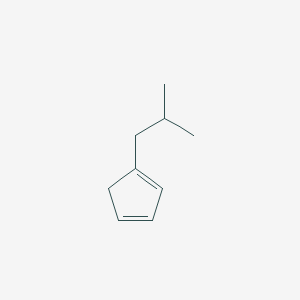
1,3-Cyclopentadiene, 1-(2-methylpropyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1-(2-methylpropyl) is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is part of a broader class of cyclopentadienes, which are known for their applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-(2-methylpropyl) typically involves the alkylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with an alkyl halide, such as 2-methylpropyl bromide, in the presence of a strong base like sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadiene anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of substituted cyclopentadienes often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Catalysts like solid acid resins or super acidic catalysts may also be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 1-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the 2-methylpropyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclopentadienes
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1-(2-methylpropyl) has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 1-(2-methylpropyl) in chemical reactions involves the interaction of its cyclopentadienyl ring with various reagents. The compound’s reactivity is influenced by the electron-donating effects of the 2-methylpropyl group, which can stabilize reaction intermediates and transition states. In catalytic processes, the cyclopentadienyl ring can coordinate with metal centers, facilitating various transformations through the formation of metallocene complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted Cyclopentadienes: These compounds have two substituents on the cyclopentadiene ring and exhibit similar reactivity patterns.
1,3,5-Trimethylcyclopentadiene: This compound has three methyl groups on the cyclopentadiene ring and is used in similar applications.
Cyclopentadiene: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness
1,3-Cyclopentadiene, 1-(2-methylpropyl) is unique due to the presence of the 2-methylpropyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized metallocenes and other organometallic compounds, enhancing its utility in both research and industrial applications .
Eigenschaften
CAS-Nummer |
188834-58-4 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
1-(2-methylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)7-9-5-3-4-6-9/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
GHJATKVLNMETBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
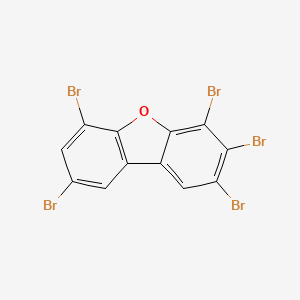
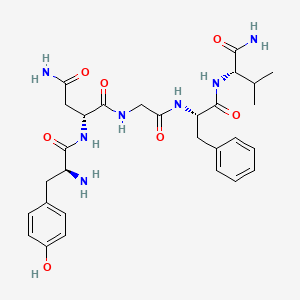
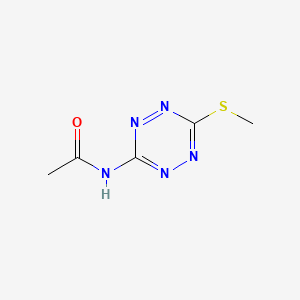
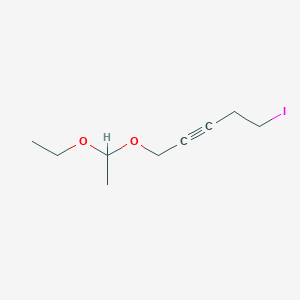


![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
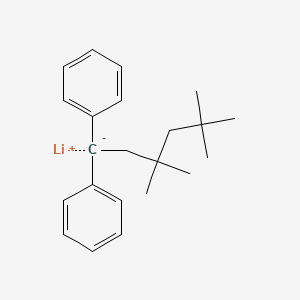
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
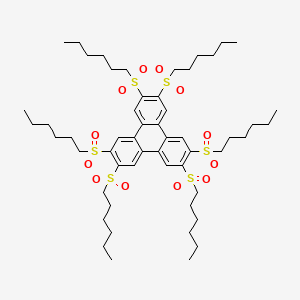
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
